Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 237.63 g/mol. It is characterized by the presence of a difluorophenyl group, which contributes to its unique properties and potential biological activities. This compound is also known by various synonyms, including (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride and has the CAS number 1821174-65-5 .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
Research indicates that methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride exhibits notable biological activities. Preliminary studies suggest it may possess:
Further pharmacological studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.
The synthesis of methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride can be achieved through several methods:
Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride has potential applications in various fields:
Interaction studies involving methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride have focused on its binding affinities and efficacy against specific biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding its pharmacokinetics and pharmacodynamics.
Several compounds share structural similarities with methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
(S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate hydrochloride | 2061996-78-7 | 0.84 | Contains trifluoromethyl group enhancing lipophilicity |
Methyl (S)-2-amino-2-phenylacetate hemisulfate | 2255379-06-5 | 0.78 | Lacks fluorine substituents |
(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride | 1269773-22-9 | 0.74 | Contains hydroxyl group instead of ester |
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride | 2007908-42-9 | 0.81 | Tetrahydroisoquinoline structure |
Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride stands out due to its specific difluorophenyl substitution which may confer distinct electronic properties affecting its biological activity compared to these similar compounds.